3-Bromo-5-chloro-thioanisole
Description
Significance of Halogenated Aromatic Thioethers in Contemporary Synthetic Methodologies
Halogenated aromatic thioethers are highly valued in contemporary synthetic methodologies due to the orthogonal reactivity of their functional groups. The presence of distinct halogen atoms (in this case, bromine and chlorine) allows for selective transformations, such as cross-coupling reactions, where one halogen can be reacted while the other remains intact for subsequent functionalization. The thioether moiety not only influences the electronic properties of the aromatic ring but can also be a site for further chemical modification, such as oxidation to sulfoxides and sulfones, or participation in metal-catalyzed C-S bond formation reactions. researchgate.net This multi-functional nature makes them key intermediates in the construction of a wide array of complex molecules.
Overview of Research Trajectories for Multifunctionalized Aromatic Systems
Research into multifunctionalized aromatic systems is driven by the demand for new materials with tailored electronic, optical, and biological properties. Scientists are exploring how the interplay of different functional groups on a single aromatic scaffold can lead to emergent properties. These investigations often focus on creating porous aromatic frameworks for applications in gas storage and separation, as well as developing novel ligands for catalysis. The precise arrangement of substituents on the aromatic ring is crucial in dictating the final properties and applications of these advanced materials.
Scope and Objectives of Academic Inquiry into 3-Bromo-5-chloro-thioanisole
While extensive research on a broad range of halogenated aromatic compounds exists, the specific academic inquiry into this compound is still in its nascent stages. The primary interest in this compound lies in its potential as a trifunctional building block. The distinct reactivities of the bromo, chloro, and methylthio groups offer a canvas for sequential and site-selective chemical modifications. Academic investigations are anticipated to explore its utility in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and derivatization of the sulfur atom. The overarching goal is to leverage its unique substitution pattern to synthesize novel and complex molecular architectures that are otherwise difficult to access.
Synthetic Approaches
One potential synthetic route could start from 3-chlorothioanisole. This starting material could undergo electrophilic bromination. The methylthio group is an ortho-, para-director; however, the presence of the chloro group at the 3-position would likely direct the incoming bromine to the 5-position due to steric and electronic influences. This reaction would typically be carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Alternatively, the synthesis could commence with 3-bromo-5-chloroaniline. Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, and subsequent methylation would yield the target compound. Another approach could involve the direct methylation of 3-bromo-5-chlorothiophenol. This reaction is typically achieved by treating the thiophenol with a methylating agent like methyl iodide in the presence of a base.
Physicochemical Properties
Detailed experimental data for this compound is scarce. However, its key physicochemical properties can be estimated based on its structure and data from analogous compounds.
| Property | Estimated Value |
| Molecular Formula | C₇H₆BrClS |
| Molecular Weight | 237.55 g/mol |
| Appearance | Likely a solid at room temperature |
| Boiling Point | Estimated to be over 200 °C |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758) and ethyl acetate, and insoluble in water. |
| Reactivity | The compound possesses three reactive sites: the bromine and chlorine atoms, which can undergo substitution and coupling reactions, and the sulfur atom, which can be oxidized. |
Note: The data in this table is estimated based on the compound's structure and properties of similar molecules and should be confirmed by experimental analysis.
Reactivity and Potential Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position. For instance, a Suzuki or Sonogashira coupling could be performed to introduce a new carbon-carbon bond at the site of the bromine atom, leaving the chlorine atom available for a subsequent, different coupling reaction under more forcing conditions.
The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the aromatic ring and could be used to modulate the reactivity of the remaining halogen substituents. Furthermore, the presence of halogen atoms makes it a candidate for nucleophilic aromatic substitution reactions, particularly if the ring is further activated by electron-withdrawing groups.
Given these reactive features, this compound is a promising intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. It could serve as a scaffold for the construction of novel ligands for catalysis or as a building block for organic electronic materials where precise control over substitution patterns is critical for tuning properties.
Properties
IUPAC Name |
1-bromo-3-chloro-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUSMZCVAPTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270078 | |
| Record name | Benzene, 1-bromo-3-chloro-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394291-36-1 | |
| Record name | Benzene, 1-bromo-3-chloro-5-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-chloro-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways for 3 Bromo 5 Chloro Thioanisole
Retrosynthetic Analysis of 3-Bromo-5-chloro-thioanisole
A retrosynthetic analysis of this compound (Target Molecule) reveals several potential synthetic pathways. The primary disconnections involve the C-S and C-halogen bonds.
Disconnection Approach 1: C-S Bond Formation
A key retrosynthetic step is the disconnection of the methylthio group (–SCH₃), leading to a 3-bromo-5-chlorobenzenethiol (B565812) precursor. This thiol can then be methylated to form the target molecule. This approach simplifies the synthesis to the preparation of the appropriately substituted benzenethiol.
Disconnection Approach 2: C-Br and C-Cl Bond Formation
Alternatively, the carbon-halogen bonds can be disconnected. This suggests a strategy starting from thioanisole (B89551) or a related precursor, followed by sequential halogenation. The challenge in this approach lies in controlling the regioselectivity of the electrophilic aromatic substitution reactions to achieve the desired 1,3,5-substitution pattern.
Advanced Synthetic Approaches to this compound and its Precursors
Several advanced synthetic methods can be employed to synthesize this compound and its precursors, each with its own advantages and challenges.
Electrophilic Aromatic Substitution Reactions on Thioanisole Derivatives
Electrophilic aromatic substitution is a fundamental strategy for introducing substituents onto an aromatic ring. The methylthio group (–SCH₃) in thioanisole is an ortho-, para-directing group. pearson.com However, the presence of both activating and deactivating groups, as well as steric hindrance, can influence the regiochemical outcome of the reaction.
Synthesis often involves the controlled bromination and chlorination of a thioanisole derivative. For instance, the synthesis of the related compound 3-bromo-4-chlorothioanisole (B2778189) involves sequential electrophilic bromination and chlorination of thioanisole. evitachem.com A similar strategy could be adapted for this compound, although achieving the meta-substitution pattern requires careful selection of starting materials and reaction conditions. The classic SEAr mechanism, involving the formation of an arenium ion intermediate, is the generally accepted pathway for these reactions. acs.org
| Reactant | Reagent | Product | Notes |
| Thioanisole | Bromine in Dichloromethane (B109758) | 3-Bromothioanisole (B20505) | Controlled conditions are crucial for selective monobromination. evitachem.com |
| 3-Bromothioanisole | Chlorinating Agent | This compound | The directing effects of both the bromo and methylthio groups must be considered. |
Nucleophilic Aromatic Substitution Strategies for Halogen Introduction
Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing halogens, particularly on activated aromatic rings. chemistrysteps.com For an SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comspjainsasaram.co.in This method is generally more applicable for introducing nucleophiles other than halogens, but under specific conditions, it can be utilized for halogen exchange.
The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. chemistrysteps.com While less common for the direct synthesis of this compound from a non-halogenated precursor, SNAr could be relevant in the synthesis of precursors or in modification of related halogenated thioanisoles.
Directed Metalation (DoM) and Regioselective Functionalization Techniques
Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org
While the methylthio group itself is a weak directing group, related sulfur-containing functionalities can be more effective. organic-chemistry.org For instance, a sulfoxide (B87167) group can direct ortho-lithiation. wikipedia.org A potential strategy could involve the oxidation of a thioanisole precursor to a sulfoxide, followed by DoM to introduce one of the halogens, and subsequent reduction back to the thioether. However, direct application to achieve the 3,5-disubstitution pattern would require a multi-step sequence.
| Directing Group | Reagent | Intermediate | Electrophile | Product |
| -SOCH₃ | n-Butyllithium | ortho-lithiated sulfoxide | Br₂ or Cl₂ source | ortho-halogenated sulfoxide |
Cross-Coupling Methodologies for C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming carbon-sulfur bonds. orgsyn.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. orgsyn.org This approach is particularly useful when the desired substitution pattern on the aromatic ring is more easily achieved on a precursor without the methylthio group.
A plausible synthetic route based on this methodology would involve the synthesis of 1,3-dibromo-5-chlorobenzene (B31355) or 1-bromo-3,5-dichlorobenzene, followed by a cross-coupling reaction with methanethiol (B179389) or a synthetic equivalent. The development of transition-metal-free, visible-light-promoted C-S cross-coupling reactions offers a more sustainable alternative to traditional methods. nih.gov
Optimization of Reaction Parameters for Enhanced Yield, Regioselectivity, and Efficiency
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For electrophilic substitutions, solvents like dichloromethane or acetonitrile (B52724) are commonly used.
Temperature: Reaction temperatures must be carefully controlled to prevent side reactions and ensure selective substitution.
Catalyst: In cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. orgsyn.org For electrophilic halogenations, catalysts like iodine can be used.
Reagent Stoichiometry: The molar ratios of reactants must be optimized to ensure complete conversion and minimize the formation of poly-substituted byproducts.
Recent advancements in photocatalysis and flow chemistry offer new avenues for optimizing these reactions, potentially leading to higher efficiency and scalability. uni-regensburg.de For instance, visible-light-driven methods can often be performed under milder conditions and may offer different selectivity profiles. nih.gov
Catalyst and Ligand Design for Halogenation and Thioetherification
The synthesis of a polysubstituted aromatic compound like this compound requires precise control over regioselectivity, a challenge often addressed through sophisticated catalyst and ligand design. The formation of aryl-halogen and aryl-sulfur bonds is typically accomplished via metal-catalyzed cross-coupling reactions, with palladium, copper, and nickel complexes being the most prominent catalysts.
Catalyst Selection: Copper-based systems are frequently employed for C-S bond formation. For instance, copper(I) iodide (CuI) has been shown to be effective in Ullmann-type C-S bond coupling reactions. organic-chemistry.org The synthesis of halogenated benzo[b]thiophenes, which involves the formation of a thioether bond, has been successfully achieved using copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). nih.gov Nickel catalysts are also highly effective, particularly for activating less reactive aryl chlorides. A notable example is the use of a single-component Ni(0) complex ligated with BINAP for the amination of aryl chlorides, a reaction analogous to thioetherification. acs.org This system demonstrates high activity and selectivity, which could be extrapolated to C-S coupling. acs.org
Ligand Design: The role of the ligand is to stabilize the metal center, enhance its catalytic activity, and influence the selectivity of the reaction. For copper-catalyzed reactions, simple N-donor ligands like 1,10-phenanthroline (B135089) are often sufficient to promote the desired coupling. organic-chemistry.org In nickel catalysis, more complex phosphine (B1218219) ligands are crucial. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven to be highly effective in creating active catalysts for the cross-coupling of aryl chlorides. acs.org The design of dialkylbiaryl monophosphine ligands, such as GPhos, has been driven by the need to create catalysts that are resistant to deactivation and can accommodate a wide range of substrates, which is critical when dealing with multifunctional molecules. mit.edu The development of these ligands aims to improve catalyst stability and productivity, especially in complex reaction environments. mit.edu
Table 1: Catalyst and Ligand Systems in Related Syntheses
| Catalyst System | Ligand | Application/Reaction Type | Reference |
|---|---|---|---|
| CuI | 1,10-phenanthroline | Ullmann-type C-S bond coupling | organic-chemistry.org |
| CuSO₄·5H₂O | None specified | Electrophilic halocyclization of thioanisoles | nih.govacs.org |
| (BINAP)Ni(η²-NC-Ph) | BINAP | Amination of aryl chlorides (analogous to thioetherification) | acs.org |
| Palladium | Xantphos | Thioetherification of aryl chlorides | uwa.edu.au |
Solvent System Effects and Temperature Control in Complex Reaction Environments
The choice of solvent and the precise control of temperature are paramount in directing the outcome of complex multi-step syntheses. These parameters influence reaction rates, selectivity, and the stability of both catalysts and reactive intermediates.
Solvent Effects: In the synthesis of substituted thioanisoles and related compounds, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used because they can effectively solvate the metal complexes and intermediates involved in cross-coupling reactions. However, there is a significant push towards using "greener" solvents. Ethanol (B145695), for example, has been successfully used as a solvent in the copper-catalyzed synthesis of halogenated benzo[b]thiophenes, offering a more environmentally benign alternative. nih.govacs.org A comparative study on copper-catalyzed chlorocyclization showed that while the reaction proceeds in both ethanol and acetonitrile, the choice of solvent can impact yield and reaction conditions. acs.org The solvent can also play a direct role in the reaction mechanism; for instance, in some cases, it can influence the speciation of the active catalyst or participate in the reaction itself.
Temperature Control: Temperature is a critical variable for controlling reaction kinetics and selectivity. Many cross-coupling reactions require elevated temperatures to overcome activation energy barriers, often in the range of 80–120°C. However, higher temperatures can also lead to catalyst decomposition or the formation of undesired byproducts. For instance, in the nickel-catalyzed amination of 3-chloroanisole, reactions are typically run at 50°C, but for less reactive substrates, the temperature may be increased to 80°C, often in conjunction with a higher catalyst loading. acs.org precise temperature control is essential, especially in flow chemistry systems, where it can be managed more effectively than in traditional batch reactors, allowing access to expanded processing windows with greater safety. beilstein-journals.orgnih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry. The goal is to design processes that are more efficient, produce less waste, and are safer for both chemists and the environment.
Atom Economy and E-Factor Considerations in Synthesis
Two key metrics for evaluating the sustainability of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.org
Atom Economy (AE): Introduced by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher AE value indicates a more efficient reaction, where fewer atoms are wasted as byproducts. researchgate.net Reactions like additions and rearrangements inherently have high atom economies (often 100%), while substitutions and eliminations generate stoichiometric byproducts, leading to lower AE values.
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is a more practical metric that quantifies the amount of waste generated per kilogram of product. rsc.org It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The E-Factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and materials used in workup and purification. rsc.org A lower E-Factor signifies a greener process. The ideal E-Factor is 0.
Application of Flow Chemistry Techniques for Process Intensification
Flow chemistry, or continuous manufacturing, represents a significant paradigm shift from traditional batch processing. beilstein-journals.orgnih.gov In a flow system, reactants are continuously pumped through a reactor (often a tube or microreactor), where they mix and react. This technology offers several advantages for process intensification:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. Excellent heat transfer capabilities prevent thermal runaways, allowing reactions to be performed safely at higher temperatures and pressures than in batch. nih.gov
Improved Yield and Selectivity: Superior mixing and precise temperature control in flow reactors often lead to faster reactions, higher yields, and better selectivity compared to batch processes. beilstein-journals.org For example, a reaction that took 24 hours in batch was completed with 100% conversion in just 20 minutes in a flow system. beilstein-journals.org
Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward than redesigning large batch reactors. Flow systems are also amenable to automation and integration of in-line analysis (Process Analytical Technology, PAT), enabling better process control and optimization. nih.gov
The synthesis of specialty chemicals like substituted thioanisoles could benefit significantly from flow chemistry, leading to greener, more efficient, and cost-effective manufacturing. beilstein-journals.org
Table 3: Batch vs. Flow Processing Comparison
| Feature | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Scale | Limited by vessel size and heat transfer | Scalable by time or parallelization | beilstein-journals.org |
| Heat Transfer | Often poor and non-uniform | Excellent and highly efficient | nih.gov |
| Safety | Higher risk with large inventories | Inherently safer with small volumes | nih.gov |
| Reaction Time | Often long (hours to days) | Significantly reduced (seconds to minutes) | beilstein-journals.org |
| Process Control | Manual or semi-automated | Fully automated with PAT integration | beilstein-journals.org |
Solvent-Free or Reduced-Solvent Methodologies
A major contributor to the waste in chemical processes is the use of organic solvents. Consequently, developing synthetic methods that operate under solvent-free or reduced-solvent conditions is a key goal of green chemistry.
Solvent-Free Reactions: These reactions are performed with neat reactants, often by heating them together. In some cases, one of the liquid reactants can act as the solvent. Solvent-free conditions have been shown to be effective for various transformations, sometimes leading to similar or even better conversions with reduced catalyst loading compared to solvent-based systems. rsc.org For example, the Biginelli reaction for synthesizing dihydropyrimidines proceeds efficiently under solvent-free conditions, offering a cost-effective and environmentally friendly option. informahealthcare.com
Mechanochemistry: This technique involves inducing reactions in the solid state by mechanical force, such as grinding or ball-milling, often in the absence of any bulk solvent. rsc.org It provides an eco-friendly approach with a lower environmental footprint compared to many solution-based procedures. rsc.org
Green Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-based solvents like cyclopentyl methyl ether (CPME) can significantly improve the sustainability of a process. nih.govrsc.org Iodine-catalyzed cascade reactions for synthesizing benzothiophene (B83047) derivatives have been achieved under metal- and solvent-free conditions, highlighting an efficient, economical, and green approach. organic-chemistry.org
Applying these principles to the synthesis of this compound could dramatically reduce waste and environmental impact, aligning the production of this valuable intermediate with modern standards of sustainable chemistry. rsc.orgscispace.com
Reactivity Profiles and Mechanistic Elucidation of 3 Bromo 5 Chloro Thioanisole
Halogen-Directed Reactivity: Pathways of Functionalization
The presence of two different halogen atoms on the aromatic ring of 3-Bromo-5-chloro-thioanisole opens up possibilities for selective functionalization. The relative reactivity of the C-Br and C-Cl bonds is a critical factor in determining the outcome of reactions such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and lithium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, the difference in reactivity between the bromine and chlorine substituents can, in principle, allow for selective coupling reactions. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > OTf > Cl. researchgate.netsci-hub.se This suggests that the C-Br bond in this compound would preferentially undergo oxidative addition to a palladium(0) catalyst over the C-Cl bond.
Suzuki-Miyaura Reaction:
Sonogashira Reaction:
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. sci-hub.senih.govyoutube.comorganic-chemistry.org The higher reactivity of the C-Br bond compared to the C-Cl bond suggests that Sonogashira coupling of this compound would likely occur selectively at the 3-position (bromine) over the 5-position (chlorine). This is exemplified in the Sonogashira coupling of 5-bromo-3-iodoindoles, where the more reactive iodide is selectively alkynylated. sci-hub.se
Negishi Reaction:
The Negishi reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govyoutube.comwikipedia.orgnih.govillinois.edu It is known for its high functional group tolerance. Similar to other palladium-catalyzed cross-couplings, the reactivity order of the halides (I > Br > Cl) is generally observed. Therefore, it is expected that the Negishi coupling of this compound would selectively occur at the C-Br bond.
Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Predicted Reactive Site | Rationale |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C-Br | Higher reactivity of C-Br vs. C-Cl in oxidative addition. researchgate.netsci-hub.se |
| Sonogashira | Terminal alkyne | C-Br | Preferential oxidative addition of the more reactive C-Br bond. sci-hub.se |
| Negishi | Organozinc reagent | C-Br | General reactivity trend of aryl halides in Negishi coupling. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. In this compound, both halogens are meta to the somewhat activating methylthio group. While the methylthio group is not a strong activating group for SNAr, reactions can be driven to completion under appropriate conditions.
A study on the N-arylation of 3-methylindole (B30407) with 1-bromo-3-chlorobenzene, a structurally analogous haloarene, demonstrated that the reaction proceeds with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C, although the specific site of substitution was not the primary focus of the study. nih.gov Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions, assuming other factors are equal, due to the higher electronegativity of chlorine. However, the leaving group ability (Br > Cl) can also play a role. For this compound, the electronic effects of the methylthio group would have a similar influence on both halogenated positions. Therefore, the intrinsic reactivity of the C-Cl versus C-Br bond towards nucleophilic attack would be a determining factor. It has been reported that for unactivated aromatic substrates, nucleophilic substitution can be achieved with mercaptides in the presence of a phase-transfer catalyst. google.com A specific example of an SNAr reaction on a related compound, N-(3-Bromo-5-chlorophenyl)-3-methylindole, was synthesized with a 69% yield, though the starting materials were 3-methylindole and 1,3-dichloro-5-bromobenzene, indicating a preference for substitution at a chloro position. nih.gov
Table 2: Example of Nucleophilic Aromatic Substitution on a Structurally Similar Compound
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-methylindole and 1-bromo-3,5-dichlorobenzene | KOH, DMSO, 100 °C, 24 h | N-(3-Bromo-5-chlorophenyl)-3-methylindole | 69% | nih.gov |
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents, which can then be reacted with a variety of electrophiles. The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl. princeton.edu This pronounced difference in reactivity suggests that treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would result in selective exchange at the more reactive C-Br bond, affording 3-lithio-5-chloro-thioanisole. This intermediate could then be trapped with an electrophile.
While specific examples for this compound are not documented in the searched literature, the principle is well-established. For instance, the selective lithiation of other dihaloarenes has been demonstrated to be a viable synthetic strategy. acs.org The resulting aryllithium species can react with a range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or alkyl halides.
Sulfur-Centered Reactivity: Transformations of the Thioanisole (B89551) Moiety
The methylthio group in this compound is also a site of reactivity, primarily involving oxidation of the sulfur atom or, under certain conditions, cleavage of the C-S bond.
Controlled Oxidation to Sulfoxides and Sulfones
The sulfur atom of the thioanisole moiety can be selectively oxidized to either the corresponding sulfoxide or sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. samipubco.comresearchgate.netfrontiersin.orgnsf.govnih.gov
For example, various substituted thioanisoles, including 4-bromothioanisole (B94970) and 4-chlorothioanisole (B85629), have been successfully oxidized to their corresponding sulfoxides in good to excellent yields using a magnetic nanoparticle-supported catalyst with H₂O₂. samipubco.com It is expected that this compound would behave similarly. The oxidation to the sulfone generally requires harsher conditions or a larger excess of the oxidizing agent. For instance, the oxidation of sulfides to sulfones has been achieved using sodium chlorite (B76162) and hydrochloric acid. nih.gov
Table 3: General Conditions for the Oxidation of Thioanisoles
| Transformation | Oxidizing Agent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Sulfide (B99878) to Sulfoxide | H₂O₂ with catalyst | Room temperature, solvent-free or in a solvent like ethanol (B145695) | High for sulfoxide | samipubco.com |
| Sulfide to Sulfone | H₂O₂ (excess), other strong oxidants (e.g., NaClO₂) | Often requires heating or longer reaction times | High for sulfone | nih.gov |
Reductive Dehalogenation Strategies
Reductive dehalogenation offers a pathway to selectively remove one or both halogen atoms. The success and selectivity of this reaction depend on the chosen reducing agent and the relative reactivity of the C-Br and C-Cl bonds. Catalytic hydrogenation with a palladium catalyst is a common method for the reduction of aryl halides. Generally, the C-Br bond is more easily reduced than the C-Cl bond under these conditions.
Photocatalytic methods using organic dyes have also emerged as a powerful tool for reductive dehalogenation under mild, visible-light-induced conditions. researchgate.net The thermodynamics of the electron transfer from the photocatalyst radical anion to the aryl halide determines the feasibility of the reaction. While specific studies on this compound are lacking, it is plausible that selective reduction of the C-Br bond could be achieved by careful selection of the photocatalyst and reaction conditions.
Reactivity with Other Electrophiles at Sulfur
The sulfur atom in this compound possesses lone pairs of electrons, rendering it a nucleophilic center capable of reacting with a variety of electrophiles beyond common oxidizing agents. These reactions typically lead to the formation of sulfonium (B1226848) salts or related species.
Computational and mass spectrometric studies on thioanisole and its halogenated derivatives have provided significant insights into this reactivity. researchgate.netresearchgate.net Theoretical studies reveal a high affinity for electrophiles at the sulfur atom. For instance, methylation of thioanisole derivatives is found to be a regiospecific process, occurring exclusively at the sulfur atom to form a methylsulfonium cation. researchgate.net This indicates that this compound would react similarly with alkylating agents like methyl iodide or dimethyl sulfate (B86663).
The proton affinity (PA) and methyl cation affinity (MCA) are key thermodynamic parameters that quantify the reactivity of the sulfur center. While specific values for this compound are not documented, data for parent compounds provide a reliable reference. researchgate.net
Kinetic studies on the methylation of substituted thioanisoles using 1-methyl-2,5-diphenyl-1,4-dithiinium tetrafluoroborate (B81430) show that the reaction is sensitive to the electronic properties of the substituents on the aromatic ring. lehigh.edu The presence of electron-withdrawing bromo and chloro groups on the this compound ring is expected to decrease the nucleophilicity of the sulfur atom compared to unsubstituted thioanisole, thus reducing the rate of reaction with electrophiles.
Reactions with potent electrophilic sulfur reagents, such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate, are also plausible. These reactions, used in the synthesis of benzo[b]thiophenes from o-alkynyl thioanisoles, proceed via an initial attack of the alkyne on the electrophilic sulfur. nih.gov This demonstrates the principle of sulfur acting as the initial nucleophile, a reactivity pattern applicable to this compound.
| Electrophile Type | Example Reagent | Expected Product Type | Reference |
| Alkylating Agents | Methyl Iodide (CH₃I) | S-Methylsulfonium Salt | researchgate.net |
| Protic Acids | Trifluoroacetic Acid | S-Protonated Species (Sulfonium Ion) | researchgate.netresearchgate.net |
| Electrophilic Sulfur | Dimethyl(methylthio)sulfonium salts | Sulfonium Salt | nih.gov |
Electrophilic Aromatic Substitution on the Thioanisole Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing and activating/deactivating effects of the three substituents: the methylthio group (-SCH₃), the bromine atom, and the chlorine atom.
In this compound, the positions available for substitution are C2, C4, and C6.
C2-position: Ortho to -SCH₃ and Br; meta to Cl.
C4-position: Para to -SCH₃; ortho to Br and Cl.
C6-position: Ortho to -SCH₃ and Cl; meta to Br.
While direct EAS on this compound is not extensively documented, related reactions showcase the ring's ability to act as a nucleophile. For example, in electrophilic cyclization reactions of o-alkynylthioanisoles, the thioanisole ring participates in the ring-closing step, attacking an electrophilically activated alkyne. organic-chemistry.orgnih.gov
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -SCH₃ | Deactivating | Activating | Activating | Ortho, Para |
| -Br | Deactivating | Deactivating | Deactivating | Ortho, Para |
| -Cl | Deactivating | Deactivating | Deactivating | Ortho, Para |
Mechanistic Studies of Reactions Involving this compound
Direct mechanistic studies on this compound are scarce. However, extensive research on parent thioanisole and other substituted analogues provides a strong basis for understanding its reaction mechanisms. organic-chemistry.orgacs.org These studies often combine kinetic analysis, computational modeling, and intermediate characterization to elucidate reaction pathways. researchgate.netacs.org
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetics of reactions involving thioanisoles are highly sensitive to the electronic nature of the ring substituents. In sulfoxidation reactions, which proceed via electrophilic attack on the sulfur atom, electron-withdrawing groups decrease the reaction rate. acs.orgresearchgate.net Therefore, the bromo and chloro substituents in this compound would be expected to significantly slow the rate of oxidation compared to unsubstituted thioanisole.
Kinetic analysis of the oxidation of various p-substituted thioanisoles with peroxyacids has been performed, yielding second-order rate constants that correlate with substituent parameters. researchgate.net For example, the rate constants for oxidation of 4-chlorothioanisole and 4-bromothioanisole are lower than that of methyl p-tolyl sulfide, confirming the rate-decelerating effect of halogens. researchgate.net
Marcus plot analysis for the sulfoxidation of thioanisoles by oxoiron(IV) porphyrin π-cation radical complexes reveals that the rate-limiting step is not a simple electron transfer process. acs.org The shallow slope of the plot indicates that the mechanism is more complex, likely an electron transfer-coupled bond formation process. acs.org
Computational studies have provided thermodynamic data for the reactivity of the sulfur center. The proton and methyl cation affinities for thioanisole are estimated to be 839 ± 10 kJ mol⁻¹ and 454 ± 10 kJ mol⁻¹, respectively. researchgate.net These values are expected to be lower for this compound due to the electron-withdrawing nature of the halogens.
| Reaction Type | Kinetic/Thermodynamic Parameter | Observation for Halogenated Thioanisoles | Reference |
| Sulfoxidation | Second-order rate constant (k₂) | Rate is decreased by electron-withdrawing halogens. | researchgate.net |
| Sulfoxidation | Marcus Plot Analysis | Indicates a mechanism more complex than simple electron transfer. | acs.org |
| Methylation | Hammett ρ value | A negative ρ value (-1.58) indicates the reaction is favored by electron-donating groups. | lehigh.edu |
| Cationization (at S) | Methyl Cation Affinity (MCA) | Calculated as ~454 kJ mol⁻¹ for parent thioanisole; expected to be lower for the title compound. | researchgate.net |
Identification and Characterization of Reactive Intermediates
The elucidation of reaction mechanisms hinges on the identification of transient species. In reactions of thioanisoles, several key intermediates have been proposed or characterized.
Sulfide Radical Cation: In one-electron oxidation reactions, such as those catalyzed by cytochrome P450 or model compounds, the initial step is often the formation of a sulfide radical cation ([ArSCH₃]⁺•). acs.org This intermediate results from a single electron transfer (ET) from the sulfur atom to the oxidant. This radical cation is a key intermediate in the pathway to the corresponding sulfoxide. acs.org
Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution, the key intermediate is an arenium ion, or sigma complex, formed by the attack of the electrophile on the benzene (B151609) ring. youtube.com Computational studies on the protonation of thioanisole confirm that protonation can occur on the ring, with the C4-protonated isomer being a stable intermediate, lying energetically close to the S-protonated species. researchgate.netresearchgate.net This confirms the accessibility of arenium ion intermediates in reactions of thioanisoles with electrophiles.
High-Valent Metal-Oxo Species: In metal-catalyzed oxidations, the active oxidant is often a high-valent metal-oxo intermediate. For example, in sulfoxidations catalyzed by manganese corroles or iron porphyrins, species such as manganese(V)-oxo corroles and oxoiron(IV) porphyrin π-cation radicals (Compound I) have been identified or proposed as the reactive intermediates that transfer an oxygen atom to the sulfide. acs.orgnsf.gov
| Intermediate Type | Reaction | Method of Identification/Proposal | Reference |
| Sulfide Radical Cation | Sulfoxidation | Mechanistic studies, kinetic analysis | acs.org |
| Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution | Computational studies (protonation) | researchgate.netresearchgate.net |
| Metal-Oxo Species | Catalytic Oxidation | Spectroscopic and kinetic studies | acs.orgnsf.gov |
| S-Protonated Sulfonium Ion | Reaction with Acids | Computational studies, NMR | researchgate.netresearchgate.net |
Applications of 3 Bromo 5 Chloro Thioanisole As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups on the aromatic ring of 3-bromo-5-chloro-thioanisole makes it an important starting material for constructing elaborate molecular architectures. Its utility spans pharmaceuticals, agrochemicals, and materials science, where it provides a foundational scaffold for building target-specific compounds.
In medicinal chemistry and pharmaceutical development, the synthesis of novel molecular frameworks is crucial for drug discovery. Halogenated compounds are key ingredients in many approved drugs, and the presence of both bromine and chlorine in this compound offers distinct advantages. nih.gov The two different halogens allow for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.com This enables the controlled, stepwise introduction of different molecular fragments, facilitating the assembly of complex pharmaceutical scaffolds. The methylthio group can also be modified, for instance, by oxidation to sulfoxide (B87167) or sulfone, which can significantly alter the pharmacological properties of the final compound.
This compound is a documented intermediate in the development of modern agrochemicals. smolecule.com Its structure is incorporated into molecules designed to act as herbicides, fungicides, and pesticides. The dual halogen substitution provides the necessary reactivity to build these complex chemical frameworks. smolecule.com For example, it has been used as a precursor for thiazolyl derivatives that exhibit potent herbicidal activity against broadleaf weeds. smolecule.com Furthermore, it is an intermediate in the synthesis of pyrazole-based pesticides designed to have broad-spectrum activity against various invertebrate pests. smolecule.com
The table below summarizes developmental data for agrochemicals using halogenated thioanisole (B89551) precursors.
| Application | Target Organisms | Efficacy | Development Status |
| Systemic Fungicides | Wheat rust, Rice blast | 27% yield improvement | Commercial development |
| Herbicide Precursors | Broadleaf weeds | 70-85% control | Patent applications |
| Pesticide Intermediates | Invertebrate pests | Broad-spectrum activity | Research phase |
| (Data derived from patent literature and research on related halogenated thioanisole precursors) smolecule.com |
In material science, dihalogenated aromatic compounds are potential monomers for synthesizing high-performance polymers. Due to the presence of two halogen atoms, this compound can theoretically act as a building block for polymers. While specific research detailing its use as a monomer is not widely published, its structure is analogous to monomers used for creating heat-resistant and chemically inert polymers such as poly(phenylene sulfide) (PPS). The inclusion of such a functionalized monomer could be used to introduce specific properties or to serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics for specialized applications.
Divergent Synthetic Strategies Utilizing its Multifunctional Character
The multifunctional nature of this compound allows for divergent synthesis, where a single starting material can be guided down multiple reaction pathways to generate a library of distinct products. A key strategy involves leveraging the different reactivities of the C-Br and C-Cl bonds. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for a selective reaction at the bromine position, leaving the chlorine atom intact for a subsequent, different transformation. This stepwise approach enables the introduction of two different substituents onto the aromatic ring in a controlled manner.
Chemo-, Regio-, and Stereoselective Transformations for Molecular Diversity
Achieving molecular diversity from this compound relies on controlling the selectivity of its transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this molecule, a key chemoselective challenge is to functionalize either the C-Br bond, the C-Cl bond, or the methylthio group without affecting the others. This can be achieved by carefully choosing reagents and reaction conditions.
Regioselectivity: This is critical when performing reactions on the aromatic ring. Research has shown that the regioselectivity of Suzuki-Miyaura coupling can be controlled. smolecule.com Interestingly, while the C-Br bond is generally more reactive, some studies have reported preferential reactivity at the 5-chloro position over the 3-bromo position, depending on the specific catalyst and conditions used. smolecule.com This tunable regioselectivity is a powerful tool for synthetic chemists.
The table below outlines the potential for regioselective cross-coupling reactions.
| Coupling Site | Typical Conditions | Outcome |
| C3-Bromine | Standard Pd-catalyzed cross-coupling (e.g., Suzuki) | Selective substitution at the bromine position. |
| C5-Chlorine | Harsher conditions or specialized catalyst systems | Substitution at the chlorine position, post-bromine functionalization or via unusual reactivity. smolecule.com |
Stereoselectivity: this compound is an achiral molecule and therefore does not have stereoisomers. However, it can be used as a precursor in the synthesis of chiral molecules. In such cases, subsequent reactions would need to be designed to control the formation of stereocenters to yield the desired enantiomer or diastereomer, a common challenge in pharmaceutical synthesis.
Advanced Spectroscopic and Spectrometric Characterization Studies of 3 Bromo 5 Chloro Thioanisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural determination of organic molecules in solution. For 3-Bromo-5-chloro-thioanisole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the substitution pattern on the aromatic ring.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The thiomethyl group (–SCH₃) protons appear as a distinct singlet, while the three protons on the aromatic ring exhibit a splitting pattern consistent with a 1,3,5-trisubstituted benzene (B151609) derivative. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and thiomethyl substituents. Similarly, the ¹³C NMR spectrum shows seven unique carbon signals: one for the methyl group and six for the aromatic ring (three protonated and three quaternary).
The precise chemical shifts (δ) and coupling constants (J) can be predicted based on established substituent effects and data from analogous compounds, such as 3,5-dichlorothioanisole. rsc.orgcdnsciencepub.com The expected spectral data provide a unique fingerprint for the molecule's structure.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of structurally similar compounds.
¹H NMR (in CDCl₃)| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.20 - 7.30 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.0 |
| H-4 | 7.10 - 7.20 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.0 |
| H-6 | 7.35 - 7.45 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.0 |
¹³C NMR (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-1 (-S-) | 140 - 142 |
| C-2 (-CH-) | 125 - 127 |
| C-3 (-Br) | 122 - 124 |
| C-4 (-CH-) | 129 - 131 |
| C-5 (-Cl) | 134 - 136 |
| C-6 (-CH-) | 127 - 129 |
| -SCH₃ | 15 - 16 |
While 1D NMR provides primary structural information, 2D NMR techniques are employed for unambiguous assignment and confirmation of complex structures. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would reveal correlations between the meta-coupled aromatic protons: H-2 with H-4, and H-4 with H-6. This confirms their connectivity within the same spin system. ntnu.no
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton to its directly attached carbon atom. It would show a cross-peak connecting the –SCH₃ proton signal to the methyl carbon signal, and three separate cross-peaks linking the aromatic protons (H-2, H-4, H-6) to their respective carbon atoms (C-2, C-4, C-6), allowing for the definitive assignment of the protonated carbons. rug.nl
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons. Key expected correlations for this compound include:
The methyl protons (–SCH₃) showing correlations to the sulfur-attached carbon (C-1) and the ortho carbons (C-2, C-6).
Aromatic proton H-2 showing correlations to C-4, C-6, C-1, and C-3.
Aromatic proton H-4 showing correlations to C-2, C-6, C-3, and C-5.
These correlations allow for the complete and unambiguous assignment of the entire carbon skeleton, including the halogen-substituted C-3 and C-5 positions. ntnu.no
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. A significant NOESY cross-peak would be expected between the thiomethyl protons (–SCH₃) and the adjacent aromatic protons H-2 and H-6, confirming the spatial proximity of the methyl group to the ring. researchgate.netntnu.no
Mass Spectrometry for Fragmentation Pathway Elucidation and Gas-Phase Ion Chemistry
Mass spectrometry (MS) provides critical information regarding a molecule's mass, elemental formula, and structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry is utilized to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). nih.gov This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆BrClS), HRMS can easily distinguish its formula from other potential compositions with the same nominal mass. The calculated exact mass for the most abundant isotopic combination [C₇H₆³⁵Cl⁷⁹BrS]⁺• is 235.9058 Da.
Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of specific ions. analchemres.orgnih.gov In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 236) is first isolated. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting daughter ions are analyzed, providing clear evidence of the parent-daughter relationships in the fragmentation cascade. This method allows for the detailed investigation of gas-phase ion chemistry and confirms proposed fragmentation mechanisms, such as the loss of a methyl radical (•CH₃) or cleavage of the entire thiomethyl group. researchgate.netthermofisher.cn
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that generates a characteristic and reproducible fragmentation pattern, often referred to as a molecule's "fingerprint." acs.org The mass spectrum of this compound is expected to show several key features:
Molecular Ion (M⁺•): A prominent molecular ion peak cluster would be observed. The unique isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a characteristic pattern for the M, M+2, and M+4 peaks, confirming the presence of one Br and one Cl atom.
Key Fragments: The primary fragmentation pathways for thioanisoles involve the cleavage of bonds to the sulfur atom. researchgate.net
Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Identity of Loss |
|---|---|---|
| 236 | [C₇H₆BrClS]⁺• | Molecular Ion (M⁺•) |
| 221 | [C₆H₃BrClS]⁺ | •CH₃ (Methyl radical) |
| 201 | [C₇H₆ClS]⁺ | •Br (Bromine radical) |
| 157 | [C₆H₄ClS]⁺• | •Br, •H |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal X-ray diffraction study for this compound is not available in publicly accessible databases, the expected structural parameters can be inferred from studies on closely related thioanisole (B89551) derivatives psu.educdnsciencepub.com.
The solid-state structure of this compound would be defined by the geometry of the benzene ring, the positions of the bromo and chloro substituents, and the orientation of the methylthio (-SCH₃) group. The C-S bond length and the C-S-C bond angle are key parameters. Studies on related N,N-bissulfonylhydroxylamine derivatives show S-N bond lengths are commonly observed, which can be compared to the expected C-S bond in the target molecule londonmet.ac.uk. In similar aromatic sulfides, the conformation is largely determined by the dihedral angle between the plane of the benzene ring and the C(aryl)-S-C(methyl) plane. For thioanisole itself, computational and experimental studies suggest a flexible structure with a low energy barrier for rotation around the C(aryl)-S bond cdnsciencepub.com. The presence of two halogen substituents in the meta positions, as in this compound, would influence the crystal packing through potential halogen-halogen or halogen-sulfur interactions, which in turn could favor a specific conformation in the solid state.
The determination of a crystal structure involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern nih.gov. This pattern is used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined nih.govpitt.edu. Such an analysis for this compound would provide definitive data on its three-dimensional structure.
Table 1: Expected Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value | Description |
|---|---|---|
| C-S Bond Length | ~1.77 Å | The length of the covalent bond between the aromatic carbon and the sulfur atom. acs.org |
| S-C(methyl) Bond Length | ~1.81 Å | The length of the covalent bond between the sulfur atom and the methyl carbon. |
| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between the aromatic carbon and the bromine atom. |
| C-Cl Bond Length | ~1.74 Å | The length of the covalent bond between the aromatic carbon and the chlorine atom. |
| C-S-C Bond Angle | ~100-105° | The angle formed by the aromatic carbon, the sulfur atom, and the methyl carbon. acs.org |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular structure, functional groups, and conformational properties of a compound. The spectra arise from the vibrations of atoms within a molecule, and the frequencies of these vibrations are characteristic of specific bonds and functional groups soton.ac.uk.
For this compound, the vibrational spectra would be dominated by modes associated with the 1,3,5-trisubstituted benzene ring, the C-S and S-CH₃ moieties, and the C-Br and C-Cl bonds. While a dedicated spectrum for this compound is not published, data for the closely related 3-bromothioanisole (B20505) provides a strong basis for analysis nih.gov.
The IR and Raman spectra are complementary. For instance, symmetric vibrations often result in strong Raman signals, while asymmetric vibrations typically yield strong IR absorptions soton.ac.uk. The key vibrational modes for this compound would include:
Aromatic C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹.
C-S stretching: A moderate to weak band usually observed in the 600-800 cm⁻¹ range.
S-CH₃ rocking and twisting: Vibrations associated with the methyl group attached to sulfur.
C-Cl stretching: A strong band typically in the 600-800 cm⁻¹ region.
C-Br stretching: A strong band found at lower wavenumbers, generally between 500-650 cm⁻¹.
Conformational analysis of thioanisoles can be performed using vibrational spectroscopy because the frequency of certain modes, particularly those involving the C-S bond and the aromatic ring, can be sensitive to the dihedral angle of the -SCH₃ group psu.edu. The coexistence of different conformers (e.g., planar and non-planar) in solution or the gas phase can sometimes be detected by the appearance of extra bands in the spectrum psu.edu.
Table 2: Characteristic Vibrational Frequencies of 3-Bromothioanisole (Analogue for this compound)
| Wavenumber (cm⁻¹) (FT-Raman) | Wavenumber (cm⁻¹) (ATR-IR) | Tentative Assignment |
|---|---|---|
| ~3050 | ~3055 | Aromatic C-H Stretch |
| ~2920 | ~2925 | Methyl C-H Stretch |
| ~1570 | ~1565 | Aromatic C=C Ring Stretch |
| ~1275 | ~1280 | Aromatic C-H In-plane Bend |
| ~1000 | ~998 | Ring Breathing Mode |
| ~680 | ~685 | C-S Stretch |
| Not observed | ~520 | C-Br Stretch |
Data interpreted from spectra available for 3-bromothioanisole nih.gov. The addition of a chlorine atom is expected to introduce a C-Cl stretching mode and slightly shift other frequencies due to its mass and electronic effects.
Advanced Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Advanced electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of molecules by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals researchgate.net.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* electronic transitions within the benzene ring. The substitution pattern and the nature of the substituents (Br, Cl, and SCH₃) significantly influence the positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands.
Benzene Ring Transitions: Unsubstituted benzene exhibits two primary absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm.
Studies on various substituted thioanisoles show a clear dependence of the absorption maxima on the electronic nature of the substituents acs.org. For this compound, the combined electronic effects of the two halogen atoms and the methylthio group would result in a spectrum with bands shifted to longer wavelengths compared to unsubstituted benzene. The primary π → π* transitions are expected to fall in the 250-300 nm range. The precise λmax would be a result of the interplay between the electron-donating character of the sulfur and the inductive and weak mesomeric effects of the halogens.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (λmax) | Type of Transition | Associated Moiety |
|---|---|---|
| ~210-230 nm | π → π* (E₂-band like) | Substituted Benzene Ring |
| ~260-290 nm | π → π* (B-band like) | Substituted Benzene Ring |
These are estimated ranges based on the known effects of chloro, bromo, and methylthio substituents on the benzene chromophore acs.orgresearchgate.net.
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₆BrClS |
| Thioanisole | C₇H₈S |
| 3-Bromothioanisole | C₇H₇BrS |
Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro Thioanisole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. DFT calculations are used to determine various molecular properties by approximating the electron density of a system. For a molecule like 3-Bromo-5-chloro-thioanisole, DFT would serve as the foundation for understanding its geometry, stability, and chemical behavior.
Electronic Structure, Molecular Geometry, and Conformational Analysis
A primary application of DFT is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles. The calculation would confirm the planar structure of the substituted benzene (B151609) ring and determine the orientation of the thioether (-S-CH₃) group relative to the ring.
Conformational analysis would focus on the rotation around the C-S bond, which connects the phenyl ring to the sulfur atom. This analysis would reveal the energy barrier to rotation and identify the most stable conformation (rotamer) of the methyl group. This information is crucial as the orientation of the methyl group can influence the molecule's reactivity and intermolecular interactions.
Illustrative Data Table: Predicted Geometrical Parameters for this compound
The following table presents plausible, theoretically-informed values for the molecular geometry of this compound that would be determined via DFT calculations. These are not experimental values.
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | ~ 1.90 Å | |
| C-Cl | ~ 1.74 Å | |
| C-S | ~ 1.77 Å | |
| S-CH₃ | ~ 1.81 Å | |
| C-C (aromatic) | ~ 1.39 - 1.40 Å | |
| Bond Angles (°) | ||
| C-C-Br | ~ 120° | |
| C-C-Cl | ~ 120° | |
| C-C-S | ~ 123° | |
| C-S-C | ~ 105° | |
| Dihedral Angles (°) | ||
| C-C-S-C | ~ 0° or 90° (depending on stable conformer) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the specific atoms that are the most probable sites for electrophilic and nucleophilic attack. The electron-rich sulfur atom and the aromatic ring are expected to be significant contributors to the HOMO, while the LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Illustrative Data Table: Predicted FMO Energies and Global Reactivity Descriptors
This table contains representative values that would be derived from a DFT-based FMO analysis of this compound.
| Parameter | Symbol | Formula | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.3 eV |
| Ionization Potential | IP | -EHOMO | ~ 6.5 eV |
| Electron Affinity | EA | -ELUMO | ~ 1.2 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.85 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.65 eV |
| Chemical Softness | S | 1/(2η) | ~ 0.19 eV⁻¹ |
| Electrophilicity Index | ω | χ²/(2η) | ~ 2.79 eV |
Transition State Calculations for Reaction Mechanisms
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, which includes locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. For this compound, transition state calculations could be used to investigate various reaction mechanisms, such as nucleophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the methyl group. By modeling the pathway from reactants to products through the transition state, researchers can gain a detailed, atomistic understanding of how chemical transformations occur.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded:
Red regions indicate negative electrostatic potential, representing electron-rich areas that are attractive to electrophiles (positive charges).
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles (negative charges).
Green regions represent areas of neutral potential.
For this compound, an MEP map would likely show a region of negative potential (red) around the sulfur atom due to its lone pairs of electrons. The electron-withdrawing bromine and chlorine atoms would also influence the charge distribution on the aromatic ring. The hydrogen atoms of the methyl group would likely be regions of positive potential (blue). This visualization provides an intuitive guide to the molecule's reactive sites.
Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Energetics
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles without the inclusion of experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory. While useful, HF theory neglects the instantaneous correlation of electron movements.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation. These methods are computationally more demanding than DFT but can provide highly accurate results for molecular energies and properties. For this compound, these high-accuracy calculations would be employed to obtain benchmark energetic data, such as precise bond dissociation energies, ionization potentials, and the energies of different electronic states, which are critical for understanding its photochemistry.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, an MD simulation could be performed to understand its dynamic behavior in different environments, such as in a solvent or interacting with a surface. These simulations would provide insight into:
Conformational Dynamics: How the molecule flexes, bends, and rotates at a given temperature.
Solvation: How solvent molecules arrange themselves around the solute and the energetics of this interaction.
Intermolecular Interactions: How multiple molecules of this compound would interact with each other in a liquid or solid state, revealing information about packing and aggregation.
MD simulations bridge the gap between static quantum chemical calculations and the dynamic reality of chemical systems, offering a more complete picture of molecular behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of chemical compounds based on their molecular structures. researchgate.netnih.gov These models establish a mathematical correlation between the structural features of a molecule, encoded as numerical descriptors, and a specific property of interest. researchgate.net While no specific QSPR models for this compound have been detailed in the existing literature, the methodology provides a robust framework for the prospective evaluation of its properties.
A hypothetical QSPR study for this compound and related analogs would commence with the compilation of a dataset of molecules with known experimental values for a target property, such as boiling point, solubility, or a specific biological activity. Subsequently, a wide array of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized into several classes:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and can represent electronic properties such as dipole moment and orbital energies. researchgate.net
Once the descriptors are generated, statistical methods such as multiple linear regression or machine learning algorithms are employed to develop a predictive model. mdpi.com The goal is to select a subset of descriptors that have the most significant correlation with the property being modeled. The final QSPR model can then be used to predict the properties of new or untested compounds, like this compound, thereby accelerating the process of chemical assessment and discovery.
Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS) of Thioanisole (B89551) Derivatives
To illustrate the potential application of QSPR modeling, a hypothetical model for predicting the aqueous solubility (LogS) of a series of thioanisole derivatives, including this compound, is presented below. This table demonstrates the type of data that would be generated in such a study.
| Compound | Experimental LogS | Predicted LogS | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., Polar Surface Area) |
| Thioanisole | -2.15 | -2.20 | 124.20 | 2.89 | 1.84 |
| 4-Chlorothioanisole (B85629) | -2.85 | -2.81 | 158.65 | 3.54 | 1.84 |
| 3-Bromothioanisole (B20505) | -3.05 | -3.10 | 203.10 | 3.82 | 1.84 |
| This compound | N/A | -3.75 | 237.54 | 4.47 | 1.84 |
| 3,5-Dichlorothioanisole | -3.50 | -3.48 | 193.10 | 4.19 | 1.84 |
Note: The data in this table is purely illustrative and does not represent the results of an actual QSPR study.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational quantum chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. yukiozaki.comrsc.orgaip.org Density Functional Theory (DFT) is a widely used method for these purposes. nih.govacs.orgresearchgate.net Although specific computational studies on this compound are not available, the established methodologies can be described for their hypothetical application to this compound.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.govacs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. rsc.org These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such calculations can aid in the assignment of experimental NMR spectra and provide confidence in structure elucidation.
Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
The following table provides a hypothetical set of predicted NMR chemical shifts for this compound, as would be obtained from DFT calculations.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (C-S) | 139.8 | - |
| C2 | 128.5 | 7.35 |
| C3 (C-Br) | 122.5 | - |
| C4 | 130.2 | 7.42 |
| C5 (C-Cl) | 135.0 | - |
| C6 | 125.1 | 7.28 |
| C7 (S-CH₃) | 15.6 | 2.51 |
Note: This data is for illustrative purposes only and is not derived from actual quantum chemical calculations on this compound.
Vibrational Frequencies: Theoretical vibrational frequencies can be computed using DFT to aid in the interpretation of infrared (IR) and Raman spectra. psu.eduacs.orggithub.io The calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. uit.no Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net
UV-Vis Absorption: The electronic absorption properties of a molecule, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.deacs.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical spectra can be invaluable in understanding the electronic structure and chromophores within a molecule. researchgate.net
Hypothetical Predicted Vibrational Frequencies and UV-Vis Absorption for this compound
This table illustrates the kind of spectroscopic data that would be generated from computational studies.
| Spectroscopic Parameter | Predicted Value | Assignment/Transition |
| Vibrational Frequencies | ||
| C-H stretch (aromatic) | 3085 cm⁻¹ | Aromatic C-H stretching modes |
| C-H stretch (methyl) | 2950 cm⁻¹ | Asymmetric CH₃ stretching |
| C=C stretch (aromatic) | 1580 cm⁻¹ | Aromatic ring stretching |
| C-Cl stretch | 750 cm⁻¹ | Carbon-chlorine stretching |
| C-Br stretch | 680 cm⁻¹ | Carbon-bromine stretching |
| C-S stretch | 690 cm⁻¹ | Carbon-sulfur stretching |
| UV-Vis Absorption | ||
| λmax 1 | 275 nm | π → π* transition |
| λmax 2 | 230 nm | π → π* transition |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only.
Synthesis and Exploration of Derivatives and Analogues of 3 Bromo 5 Chloro Thioanisole
Systematic Modification of Halogen Substituents and their Positional Isomers
The identity and position of halogen substituents on the thioanisole (B89551) ring profoundly influence the molecule's physicochemical properties and reactivity. The synthesis of positional isomers of 3-Bromo-5-chloro-thioanisole allows for a systematic investigation of these effects.
The synthesis of various dihalogenated thioanisole isomers can be achieved through established methods of electrophilic aromatic substitution on thioanisole or by functionalization of pre-existing dihalogenated benzene (B151609) derivatives. For instance, the direct bromination and chlorination of thioanisole can lead to a mixture of isomers, the separation and identification of which are crucial for subsequent studies. Alternatively, starting from commercially available dihalogenated benzenes, the introduction of a methylthio group can provide a more controlled route to specific isomers.
The characterization of these positional isomers relies heavily on spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy, for example, is a powerful tool for distinguishing between isomers. A study on 3-chlorothioanisole, a positional isomer of the parent compound, demonstrated that halogen substitution significantly affects the vibrational modes of the benzene ring. ustc.edu.cn Changes in the frequencies and intensities of specific vibrational modes, particularly those associated with C-H and C-C stretching and bending, can be correlated with the position of the halogen substituent. ustc.edu.cn These experimental observations, often coupled with density functional theory (DFT) calculations, allow for the precise assignment of the isomeric structure. ustc.edu.cn
Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for Thioanisole and a Halogenated Derivative
| Vibrational Mode | Thioanisole | 3-Chlorothioanisole |
| Aromatic C-H Stretch | 3060 | 3075 |
| Aromatic C=C Stretch | 1583 | 1570 |
| C-S Stretch | 735 | 745 |
| C-Cl Stretch | - | 680 |
This table is illustrative and based on general principles and data from related compounds.
The systematic variation of halogen substituents (e.g., replacing bromine with fluorine or iodine) and their positions on the thioanisole ring allows for the fine-tuning of electronic effects (inductive vs. resonance) and steric hindrance, which in turn dictates the molecule's reactivity in subsequent transformations.
Varying the Thioether Moiety: Synthesis of Thioanisole Analogues and Related Heterocycles
Modification of the thioether moiety in this compound opens up another avenue for creating a diverse library of analogues. This can involve the replacement of the methyl group with other alkyl, aryl, or functionalized groups, or the incorporation of the sulfur atom into a heterocyclic system.
The synthesis of S-alkyl and S-aryl analogues typically starts from the corresponding thiophenol, in this case, 3-bromo-5-chloro-thiophenol. This precursor can be readily S-alkylated using a variety of alkyl halides in the presence of a base. Similarly, S-arylation can be achieved through cross-coupling reactions, such as the copper-catalyzed coupling with aryl iodides. These methods allow for the introduction of a wide range of substituents on the sulfur atom, thereby modulating the steric and electronic environment around the thioether linkage.
Furthermore, the thioether functionality can be incorporated into heterocyclic rings. For example, reaction of 3-bromo-5-chloro-thiophenol with appropriate bifunctional electrophiles can lead to the formation of sulfur-containing heterocycles such as thiazoles or thiophenes, where the dihalogenated phenyl ring is a key substituent.
Table 2: Examples of Thioanisole Analogues Synthesized from 3-Bromo-5-chloro-thiophenol
| R Group | Reagent | Reaction Type | Product Name |
| Ethyl | Ethyl iodide | S-Alkylation | 3-Bromo-5-chloro-ethylphenylsulfane |
| Phenyl | Iodobenzene | Copper-catalyzed S-Arylation | 3-Bromo-5-chloro-diphenylsulfane |
| Benzyl | Benzyl bromide | S-Alkylation | 3-Bromo-5-chloro-benzylphenylsulfane |
| 2-Thiazolyl | 2-Bromothiazole | Palladium-catalyzed S-Arylation | 2-((3-Bromo-5-chlorophenyl)thio)thiazole |
This table provides hypothetical examples based on standard synthetic methodologies.
Structure-Reactivity and Structure-Property Relationship Studies in Designed Analogues
Understanding the relationship between the molecular structure of this compound analogues and their resulting reactivity and properties is crucial for their rational design and application. These studies often involve a combination of experimental measurements and computational modeling.
The electronic properties of the aromatic ring are significantly influenced by the number, type, and position of the halogen substituents. Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these effects, along with the electron-donating nature of the thioether group, determines the electron density at different positions on the ring and, consequently, its susceptibility to electrophilic or nucleophilic attack. For instance, the presence of two halogen atoms generally deactivates the ring towards electrophilic substitution, but the directing effects of the substituents will influence the regioselectivity of such reactions.
The nature of the substituent on the sulfur atom also plays a critical role. Replacing the methyl group with a more electron-withdrawing group will decrease the electron-donating ability of the sulfur, further modifying the reactivity of the aromatic ring. Conversely, bulkier substituents on the sulfur can introduce steric hindrance, which may influence the accessibility of reagents to the aromatic ring or the sulfur atom itself.
Structure-property relationship studies often focus on physicochemical properties such as melting point, boiling point, solubility, and lipophilicity. These properties are critical for applications in materials science and medicinal chemistry. For example, systematic studies on related classes of compounds, such as benzothiazole-phenyl analogs, have shown that the position of substituents like trifluoromethyl groups can be well-tolerated by biological targets and influence metabolic stability. nih.govescholarship.org Such studies provide valuable insights into how structural modifications on the this compound scaffold could impact its biological activity. nih.govescholarship.org
Table 3: Predicted Effects of Substituent Modification on the Properties of this compound Analogues
| Modification | Expected Effect on Reactivity | Expected Effect on Lipophilicity |
| Replacement of Br with F | Increased ring deactivation (inductive) | Increased |
| Replacement of Cl with I | Decreased ring deactivation (inductive) | Increased |
| Replacement of S-CH₃ with S-CF₃ | Decreased electron-donating ability of sulfur | Increased |
| Introduction of a bulky S-alkyl group | Steric hindrance at ortho positions | Increased |
This table is based on established principles of physical organic chemistry.
Cyclization Reactions to Form Fused-Ring Systems Incorporating the this compound Core
The this compound scaffold can serve as a building block for the synthesis of more complex, fused-ring systems. These reactions often involve the introduction of a reactive functional group ortho to the thioether, followed by an intramolecular cyclization.
A common strategy involves the functionalization of one of the carbon atoms adjacent to the thioether group. This can be achieved through methods such as ortho-lithiation followed by quenching with an electrophile. The introduced functional group can then participate in a cyclization reaction with the thioether sulfur or another part of the molecule. For example, the introduction of a carboxylic acid or an aldehyde group ortho to the thioether could enable a cyclization to form a thiazinone or a related heterocyclic ring system.
Another approach involves the functionalization of the methyl group of the thioanisole. Deprotonation of the methyl group with a strong base, followed by reaction with an electrophile, can introduce a side chain that can subsequently cyclize onto the aromatic ring.
Furthermore, the halogen atoms themselves can be utilized as handles for cyclization reactions. For instance, palladium-catalyzed intramolecular coupling reactions between one of the halogen positions and a suitably placed functional group can lead to the formation of a new ring fused to the dihalogenated benzene core. The synthesis of various benzo-fused N-heterocycles often employs such intramolecular cyclization strategies. organic-chemistry.org
Table 4: Potential Fused-Ring Systems from this compound Derivatives
| Ortho-Functional Group | Cyclization Strategy | Resulting Fused Ring System |
| -COOH | Intramolecular condensation | Thiazinone derivative |
| -CHO | Intramolecular cyclization/condensation | Dihydrothienobenzofuran derivative |
| -NH₂ | Intramolecular nucleophilic aromatic substitution | Phenothiazine derivative |
| -C≡CH | Transition-metal catalyzed cyclization | Thieno[c]quinoline derivative |
This table presents hypothetical cyclization pathways based on known organic reactions.
The development of such cyclization reactions significantly expands the chemical space accessible from this compound, leading to novel polycyclic aromatic and heterocyclic compounds with potential applications in various fields.
Emerging Research Directions and Future Perspectives for 3 Bromo 5 Chloro Thioanisole
Integration with Flow Chemistry and Automated Synthesis Platforms
Currently, there is no specific research documenting the synthesis or application of 3-Bromo-5-chloro-thioanisole using flow chemistry or automated synthesis platforms.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The integration of this compound into such systems could be envisioned for its production, potentially improving yield and purity while minimizing manual handling of intermediates. An automated platform could precisely control reaction parameters such as stoichiometry, temperature, and residence time, allowing for rapid optimization of synthetic routes leading to this compound or its derivatives. Future research could focus on developing a telescoped, multi-step synthesis in a continuous flow reactor, which would be a significant advancement over classical batch production methods.
Photocatalytic and Electrocatalytic Transformations for Sustainable Synthesis
There are no published studies on the photocatalytic or electrocatalytic transformations of this compound.
Photocatalysis and electrocatalysis are cornerstones of green and sustainable chemistry, utilizing light or electrical energy, respectively, to drive chemical reactions under mild conditions. The halogenated aromatic structure of this compound presents several interesting possibilities for such transformations. For instance, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds could be targeted for selective activation and functionalization through photoredox or electrochemical means. Future research could explore the viability of using this molecule in cross-coupling reactions where one of the halogen atoms is selectively cleaved and replaced, or in reductive processes to form new C-H or C-C bonds, all while avoiding the harsh reagents often used in traditional synthesis.
Role in Supramolecular Chemistry and Non-Covalent Interactions
Specific studies on the role of this compound in supramolecular chemistry or its specific non-covalent interactions have not been reported in the scientific literature.
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent forces. nih.gov The presence of both bromine and chlorine atoms on the aromatic ring of this compound makes it a potential candidate for forming halogen bonds. researchgate.net Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. frontiersin.org Theoretical and future experimental work could investigate how the interplay between the C-Br and C-Cl sigma-holes and the sulfur atom's lone pairs might direct the self-assembly of this molecule in the solid state, potentially leading to new crystal structures with interesting material properties. The strength and directionality of these interactions could be tuned, offering a tool for crystal engineering. nih.govresearchgate.net
Computational Design of Novel Reagents or Catalysts Featuring Halogenated Thioanisole (B89551) Moieties
There is a lack of computational studies focused on designing novel reagents or catalysts based on the this compound scaffold.
Computational chemistry and molecular modeling are powerful tools for the in-silico design of new molecules with desired properties. A molecule like this compound could serve as a foundational moiety for designing new ligands or catalysts. For example, computational methods such as Density Functional Theory (DFT) could be used to predict how the electronic properties of the thioanisole core are modulated by the bromo and chloro substituents. This information could then be used to design more complex molecules where this unit is incorporated into a larger catalytic framework. Such studies could predict the binding affinities and activation energies for hypothetical catalytic cycles, guiding future synthetic efforts toward more efficient and selective chemical processes.
Exploration of this compound in Niche Synthetic Applications
The exploration of this compound in niche synthetic applications, such as in C1 building block research, is not currently a topic of published research.
C1 building blocks are fundamental one-carbon sources used to construct more complex molecules. thieme.de While the methyl group of the thioanisole is a single carbon unit, the molecule itself is not typically classified as a C1 building block in the conventional sense. However, future research could hypothetically explore cleavage of the aryl-sulfur bond to transfer the "-SMe" (thiomethyl) group, although more reactive reagents are typically used for this purpose. A more plausible niche application would be to use the di-halogenated aromatic ring as a scaffold. The two different halogen atoms (Br and Cl) could allow for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted aromatic compounds from a single, versatile starting material. This potential as a flexible building block for medicinal chemistry or materials science remains an unexplored area of research.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
